(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane
Overview
Description
“(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” is an organic compound that is used in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency . It is also used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .
Synthesis Analysis
The synthesis of this compound involves a process where compound 2 is dissolved in THF at -78℃ and n-BuLi is added dropwise under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of this compound is complex. It is part of a larger molecule, poly [(2,6- (4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene)- co - (1,3-di (5-thiophene-2-yl)-5,7-bis (2-ethylhexyl)benzo [1,2- c :4,5- c ′]dithiophene-4,8-dione)] (PBDB-T), which is a donor–acceptor copolymer widely used as a donor material in high-efficiency organic solar cells .Chemical Reactions Analysis
This compound is involved in a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Scientific Research Applications
Cyclotrimerization of Bicyclic Vic-bromostannylalkenes : Copper(I) thiophen-2-carboxylate was used in the trimerization of bicyclic vic-bromotrimethyltin olefins, resulting in high yields of syn and anti tris-annelated benzenes (Borsato et al., 2002).
Enhanced Performance in All-Polymer Solar Cells : Novel donor–acceptor copolymers were synthesized for use in all-polymer solar cells (all-PSCs), showing improved power conversion efficiency due to side-chain engineering (Li et al., 2017).
Organic Solar Cells Application : Intermediate-sized donor molecules were synthesized for organic solar cells, involving a process of Stille coupling with benzodithiophene and benzobisthiazole-based cores (Zhang et al., 2017).
Electropolymerization of Dithienylpyridines : A catalytic system was developed for the coupling of thienylstannanes with dibromopyridine, leading to electropolymerization and the production of electrochromic polymers (Krompiec et al., 2008).
Regioselectivity in Cyclopenta[b]thienyl Ligand Chemistry : Research into the regioselectivity of synthesis of new σ-element-substituted cyclopenta[b]thiophene derivatives revealed insights into organometallic chemistry applications (Kissounko et al., 2000).
Conjugated Polymers for Electron Transport : Synthesis and characterization of π-conjugated polymers for use as an electron transport layer in inverted polymer solar cells were conducted, demonstrating the importance of solubilizing alkyl chains in optical and electrochemical characteristics (Zhang et al., 2012).
Wide Band-Gap Polymers in Solar Cells : Studies on thiophene and thieno[3,2-b]thiophene π-bridged pyrrolo[3,4-c]pyrrole-1,3-dione-based wide band-gap polymers revealed their application in both fullerene and non-fullerene organic solar cells, demonstrating impressive power conversion efficiencies (Tamilavan et al., 2018).
Inverted Polymer Solar Cells : Research into an alcohol-soluble n-type conjugated polyelectrolyte for application as an electron transport layer in inverted polymer solar cells showed improved power conversion efficiency due to enhanced electron extraction (Hu et al., 2015).
Synthesis of Narrow Band-Gap Copolymers : Investigations into the synthesis and characterization of narrow band-gap copolymers for polymer solar cells involved the use of pyrene and diketopyrrolopyrrole (DPP) as core units, highlighting the influence of solubilizing alkyl chains on optical and electrochemical properties (Alqurashy, 2019).
Small Molecule-Based Solar Cells : Design and synthesis of solution-processable small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit for bulk-heterojunction solar cells demonstrated the importance of conjugated π-spacer thiophenes in enhancing intramolecular charge transfer and reducing band gap (Gupta et al., 2015).
Optoelectronic Applications of Thiophene-Substituted Oxadiazole Derivatives : A study focused on the photophysical and electrochemical properties of novel thiophene-substituted oxadiazole derivatives, suggesting potential applications in OLEDs, solar cells, and chemosensors (Thippeswamy et al., 2021).
Future Directions
The future directions of this compound involve its use in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers. These copolymers have shown potential in superseding the D–A-type copolymer and A–A-type homopolymer . This presents an alternative material design strategy to boost photocatalytic efficiency .
properties
IUPAC Name |
[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLFNZXYTOTLNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane |
Citations
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